molecular formula C22H15Cl3N2 B2881997 1-(3-chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole CAS No. 321433-20-9

1-(3-chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole

Cat. No. B2881997
CAS RN: 321433-20-9
M. Wt: 413.73
InChI Key: BUHICRIJXKLBQD-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole, also known as CBDC, is a synthetic molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of other molecules, as a catalyst in the formation of polymers, and as a fluorescent probe for the detection of certain proteins. CBDC has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Benzimidazole derivatives have been synthesized and evaluated for their potent antimicrobial activity against various bacterial and fungal strains. For instance, Göker et al. (2005) synthesized a series of benzimidazole-N-alkylated-5-carboxamidine derivatives, showcasing significant activity against both bacterial and fungal species, including S. aureus, E. coli, and C. albicans (Göker, Alp, & Yıldız, 2005). Furthermore, Pham et al. (2022) designed and synthesized benzimidazole derivatives that displayed antimicrobial properties against MSSA and MRSA, and exhibited cytotoxic effects against various cancer cell lines, highlighting their dual functional capabilities (Pham et al., 2022).

Antifungal and Herbicidal Activities

Several studies have focused on the synthesis of benzimidazole derivatives for potential antifungal and herbicidal activities. For example, Mohamed, Abdel-Alim, & Hussein (2006) synthesized triazolo[2,3-a]benzimidazole derivatives, demonstrating significant antifungal activities against Candida albicans and Fusarium oxysporum, comparable to fluconazole (Mohamed, Abdel-Alim, & Hussein, 2006). Hisano et al. (1982) explored the synthesis of benzimidazole derivatives with substituents on both the azole and benzene nuclei, finding that benzimidazoles exhibited antifungal activity, while benzothiazoles showed herbicidal activity (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).

Green Synthesis and Environmental Applications

The green synthesis of benzimidazole derivatives has also been a focus, aiming to develop environmentally friendly methods for producing these compounds with broad applications. Nikpassand & Pirdelzendeh (2016) reported the synthesis of novel benzimidazole derivatives using ionic liquids, demonstrating their potential for sustainable and efficient chemical synthesis processes (Nikpassand & Pirdelzendeh, 2016).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2/c23-17-5-3-4-15(12-17)14-27-21-7-2-1-6-20(21)26-22(27)11-9-16-8-10-18(24)13-19(16)25/h1-13H,14H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHICRIJXKLBQD-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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